molecular formula C10H16N5O13P3S B152399 6-Thioguanosine 5'-triphosphate CAS No. 17670-19-8

6-Thioguanosine 5'-triphosphate

Cat. No.: B152399
CAS No.: 17670-19-8
M. Wt: 539.25 g/mol
InChI Key: QENYANNAQSWPLM-BDXYJKHTSA-N
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Description

6-Thioguanosine 5'-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H16N5O13P3S and its molecular weight is 539.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Thionucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Drug Action

6-Thioguanosine 5'-triphosphate (TGTP) is a critical metabolite in the action of thiopurines, which are used in drug therapies for conditions like inflammatory bowel disease. Karner et al. (2010) explored how TGTP and its related metabolites (TGMP and TGDP) are involved in drug action, emphasizing the importance of individual 6-thioguanosine phosphate levels and nucleoside diphosphate kinase activity in red blood cells for patients undergoing azathioprine therapy (Karner et al., 2010).

Cellular and Molecular Mechanisms

The intracellular dynamics of TGTP are complex. Xiao et al. (2014) conducted a comprehensive characterization of SGTP-binding proteins, revealing that TGTP predominantly targets GTPases in the human proteome. This insight into TGTP's binding properties illuminates its potential therapeutic roles (Xiao et al., 2014).

Role in Enzyme Activity

NUDT15, an enzyme involved in thiopurine metabolism, was found to catalyze the dephosphorylation of TGTP, as described by Moyer (2021). This process is crucial in thiopurine medications, highlighting TGTP's significance in enzyme functionality and treatment efficacy (Moyer, 2021).

Drug Monitoring and Therapeutic Applications

Neurath et al. (2005) showed that monitoring TGTP levels could enhance the effectiveness of azathioprine therapy in Crohn's disease. The study established a novel assay for measuring TGTP and its precursors in red blood cells, correlating these levels with clinical outcomes (Neurath et al., 2005).

Mechanism of Action

Target of Action

The primary target of 6-Thioguanosine 5’-triphosphate is the small GTPase Rac1 . This enzyme plays a crucial role in the regulation of cell growth, cytoskeletal reorganization, and the activation of protein kinases .

Mode of Action

6-Thioguanosine 5’-triphosphate inhibits the function of Rac1 . This inhibition leads to apoptosis of activated T cells and influences the conjugation of T cells with antigen-presenting cells .

Biochemical Pathways

6-Thioguanosine 5’-triphosphate is a metabolite of thiopurines, which are used for the treatment of immunological disorders and certain cancers . Thiopurines are prodrugs that must be converted by enzymes of the purine salvage pathway to the metabolically active thioguanine nucleotides . The enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) catalyzes the conversion of 6-thioguanine to 6-thioguanosine monophosphate . The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) .

Pharmacokinetics

The activity of the enzyme thiopurine S-methyltransferase has a major influence on the bioavailability and toxicity of thiopurines . Several thiopurine metabolites might have adverse effects in patients . Myelotoxicity can be caused by grossly elevated levels of 6-thioguanine nucleotides, and elevated levels of 6-methylmercaptopurine ribonucleotides have been associated with hepatotoxicity .

Result of Action

The result of the action of 6-Thioguanosine 5’-triphosphate is the inhibition of cell proliferation. TdGTP is incorporated into DNA, which ultimately causes DNA strand breaks due to faulty repair and perturbs RNA transcription . The inhibitory association of the TGTP ribonucleoside with the Rac1 GTPase is mostly responsible for the cytotoxic effect in T-cells .

Action Environment

The action, efficacy, and stability of 6-Thioguanosine 5’-triphosphate can be influenced by various environmental factors. For instance, resistance to thiopurines is related to the expression of the salvage pathway enzyme HGPRT . Furthermore, the induction of nodular regenerative hyperplasia of the liver during 6-thioguanine therapy might be dose-dependent or dependent on the level of 6-thioguanine nucleotides .

Safety and Hazards

6-TGTP should be handled with care to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse .

Future Directions

6-Thioguanosine monophosphate prodrugs have shown enhanced performance against thiopurine-resistant leukemia and breast cancer cells . This suggests a promising strategy for thiopurine therapy by using 6sGMP prodrugs . Furthermore, a novel antiviral mechanism of action for an FDA-approved thiopurine known as 6-thioguanine has been described, suggesting potential future directions in antiviral therapy .

Biochemical Analysis

Biochemical Properties

6-Thioguanosine 5’-triphosphate plays a pivotal role in biochemical reactions. It is an analogue of GTP, and a metabolite of an immunosuppressive drug, Azathioprine . It interacts with a variety of enzymes and proteins, including GTPases such as Rac, Ras, Cdc42, and RhoA .

Cellular Effects

6-Thioguanosine 5’-triphosphate has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting activation of Rac1 and Rac2 over Cdc42 in primary human CD4+ T cells stimulated with anti-CD3 and anti-CD28 antibodies . It also reduces CD28-dependent T cell survival in vitro in isolated mouse splenocytes .

Molecular Mechanism

At the molecular level, 6-Thioguanosine 5’-triphosphate exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the guanine nucleotide-binding site on the enzyme RNA polymerase and blocks transcription .

Dosage Effects in Animal Models

The effects of 6-Thioguanosine 5’-triphosphate vary with different dosages in animal models. At a dosage of 0.5 mg/kg, it increases survival in a mouse model of heart transplantation

Metabolic Pathways

6-Thioguanosine 5’-triphosphate is involved in several metabolic pathways. It is formed from 6-thioguanine via 6-thio-GMP and 6-thio-GDP intermediates by phosphorylation

Properties

IUPAC Name

[[(2R,3S,4R,5S)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYANNAQSWPLM-BDXYJKHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17670-19-8
Record name 6-Thioguanosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017670198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-thioguanosine 5'-triphosphate interact with its target and what are the downstream effects?

A: this compound (6-T-GTP) acts as a substrate for DNA polymerases, enzymes responsible for DNA synthesis. [, ] It gets incorporated into DNA, primarily replacing deoxyguanosine triphosphate (dGTP). [, ] This incorporation can lead to several downstream effects, including:

  • Inhibition of DNA Synthesis: High concentrations of 6-T-GTP can inhibit DNA synthesis by competing with natural nucleotides. []
  • Misincorporation and Mutations: 6-T-GTP can be misincorporated in place of deoxyadenosine triphosphate (dATP), potentially leading to mutations. []
  • Immunosuppression: 6-T-GTP has been shown to inhibit Rac1, a GTPase involved in immune cell activation, contributing to the immunosuppressive effects of 6-mercaptopurine therapy. []

Q2: How does this compound affect different DNA polymerases?

A2: Research indicates varying affinities and responses to 6-T-GTP among different DNA polymerases:

  • DNA Polymerase alpha: Calf thymus DNA polymerase alpha utilizes 6-T-GTP efficiently, incorporating it into DNA. []
  • DNA Polymerase beta: Compared to DNA polymerase alpha, DNA polymerase beta exhibits significantly lower utilization of 6-T-GTP. []
  • Terminal Deoxynucleotidyltransferase: 6-T-GTP inhibits the incorporation of all four natural deoxyribonucleotides by this enzyme, suggesting a competitive inhibition mechanism. []

Q3: How does the intracellular concentration of 6-mercaptopurine, the prodrug of 6-T-GTP, affect its metabolism and ultimately 6-T-GTP formation?

A: Studies on murine leukemia cells (WEHI-3b) reveal a complex relationship between 6-mercaptopurine (6-MP) concentration and 6-T-GTP formation. []

  • Low to Moderate 6-MP Concentrations: Increasing 6-MP concentrations (10 nM to 1 μM) correlate with increased 6-thioguanosine nucleotide (6-TGN) formation, including 6-T-GTP. []
  • High 6-MP Concentrations: Paradoxically, exceeding 1 μM 6-MP leads to decreased 6-TGN formation. For example, 50 μM 6-MP resulted in 5-fold lower 6-T-GTP levels compared to 1 μM 6-MP. [] This "self-limiting" phenomenon is attributed to:
    • Increased accumulation of 6-thioinosinate (6-TIMP), another metabolite of 6-MP. []
    • Inhibition of purine de novo synthesis by 6-TIMP, leading to decreased cellular ATP levels. [] This ATP depletion likely hinders 6-TGN synthesis.

Q4: Can you elaborate on the analytical techniques used to study 6-thioguanosine nucleotides like 6-T-GTP?

A4: Researchers employ a combination of techniques to isolate, identify, and quantify 6-thioguanosine nucleotides:

  • Mercurial Cellulose Chromatography: This technique exploits the affinity of thiopurine nucleotides for mercury, enabling their separation from other nucleotides. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors, provides a powerful tool for separation and quantification of nucleotides, including 6-thiopurine nucleotides. [, ]
  • UV Spectroscopy: 6-thioguanine-containing DNA, the product of 6-T-GTP incorporation, exhibits a characteristic UV absorption peak at 342 nm, distinct from natural DNA. [] This spectral property aids in identifying and quantifying 6-thioguanine incorporation.

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